![molecular formula C10H26Cl2N2O2 B7790668 Ethambutol Hydrochloride CAS No. 29326-86-1](/img/structure/B7790668.png)
Ethambutol Hydrochloride
Overview
Description
Synthesis Analysis
Ethambutol can be synthesized by reacting 1,2-dichloroethane with sodium hydroxide . An alternative method involves reducing the ethyl ester of L-2-aminobutyric acid hydrochloride with hydrogen using Raney nickel and platinum oxide catalysts .Molecular Structure Analysis
The molecular formula of Ethambutol Hydrochloride is C10H26Cl2N2O2 . The molecular weight is 277.23 g/mol . The InChI is 1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0…/s1 .Chemical Reactions Analysis
Ethambutol can be detected using a high-performance liquid chromatographic method coupled with UV detection (HPLC-UV). This method involves the derivatization of Ethambutol with phenethyl isocyanate (PEIC) at room temperature for 90 minutes .Physical And Chemical Properties Analysis
This compound is a white, crystalline powder . It is freely soluble in water, soluble in alcohol, and in methanol .Scientific Research Applications
Ocular Toxicity : Ethambutol Hydrochloride is associated with ocular toxicity, including cases of serious visual impairment and optic neuritis. The toxicity is dose-dependent and can be reversible if detected early and the drug is stopped. However, permanent visual impairment can occur, particularly in older patients or with higher dosages (S. Roberts, 1974); (Kahana Lm, 1987); (R. Tsai & Y. H. Lee, 1997).
Processability Improvements : A study focused on enhancing the flow, compressibility, and packing characteristics of this compound, thereby improving its processability for pharmaceutical applications. The study utilized spherical agglomeration to achieve these improvements (Ashwini Nitsure et al., 2019).
Synthesis Methods : Research has been conducted on the synthesis of Ethambutol, the key intermediate of this compound, which is used as a chiral antituberculosis agent. The synthesis methods include both direct and indirect approaches, with the indirect method being most widely used in industrial applications (Zhang Shi-he, 2005).
Retinal and Optic Nerve Changes : this compound can cause changes in the retina and optic nerve, potentially leading to visual acuity issues. This includes both reversible and irreversible changes. Optical coherence tomography and electrophysiological tests have been used to evaluate these changes (Sagnik Sen et al., 2022).
Drug-Solute Interactions : Studies on the density and viscosity of aqueous this compound solutions have been conducted to understand the structural properties, structure formation, and breaking properties of the drug in solutions, which are relevant for its pharmaceutical applications (S. Deosarkar et al., 2012).
Drug Resistance and Pharmacodynamics : Research on the emergence of drug resistance to Ethambutol monotherapy in Mycobacterium tuberculosis has been conducted, highlighting the role of efflux pumps in developing resistance. The pharmacokinetics and pharmacodynamics of Ethambutol have also been studied to optimize its use in tuberculosis treatment (S. Srivastava et al., 2010).
Excitotoxic Pathway in Retinal Cells : A study found that Ethambutol toxicity in retinal ganglion cells may be mediated through an excitotoxic pathway, suggesting a role for glutamate antagonists in limiting the side effects associated with Ethambutol (J. E. Heng et al., 1999).
Mechanism of Action
Target of Action
Ethambutol dihydrochloride, also known as Ethambutol Hydrochloride or Ethambutol HCL, is a bacteriostatic agent that primarily targets actively growing microorganisms of the genus Mycobacterium, including M. tuberculosis . The primary targets of Ethambutol are the arabinosyltransferases (embA, embB, and embC) inside Mycobacterium cells .
Mode of Action
Ethambutol works by inhibiting the arabinosyltransferases, which are enzymes responsible for the formation of the cell wall components arabinogalactan and lipoarabinomannan . This inhibition prevents cell division and leads to an increase in cell wall permeability .
Biochemical Pathways
The inhibition of arabinosyltransferases by Ethambutol leads to decreased concentrations of arabinogalactan in the cell wall, reducing the number of binding sites for mycolic acid . This results in the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan, a component of a cell surface molecule involved in the interaction with host cells, may also be reduced, potentially interfering with mycobacterial interaction with host cells .
Pharmacokinetics
Ethambutol is well absorbed from the gastrointestinal tract and is well distributed in body tissues and fluids . Approximately 50% of Ethambutol is excreted unchanged in urine . Ethambutol reaches a peak of 2 to 5 micrograms/mL in serum 2 to 4 hours after administration when given at a single oral dose of 25 mg/kg of body weight .
Result of Action
The primary result of Ethambutol’s action is the inhibition of cell division in Mycobacterium cells, leading to bacteriostatic effects
Action Environment
The efficacy and stability of Ethambutol can be influenced by various environmental factors. . Furthermore, the development of resistant strains of M. tuberculosis can occur if Ethambutol is used alone , emphasizing the importance of using Ethambutol in combination with other antituberculosis drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHHJJRFHRVPV-BZDVOYDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045345 | |
Record name | Ethambutol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1070-11-7, 22196-75-4 | |
Record name | Ethambutol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Ethambutol dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethambutol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHAMBUTOL DIHYDROCHLORIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHAMBUTOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the precise mechanism remains under investigation, Ethambutol Hydrochloride is known to inhibit arabinosyl transferases involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. [, ]
A: By inhibiting arabinogalactan synthesis, this compound disrupts cell wall integrity, leading to increased permeability and ultimately bacterial death. [, ]
A: The molecular formula is C10H24N2O2 • 2HCl, and its molecular weight is 277.23 g/mol. [, ]
A: Yes, researchers have used techniques like Nuclear Magnetic Resonance (NMR) (both 1H and 13C) and Fourier Transform Infrared Spectroscopy (FTIR) to characterize this compound. [, , ]
A: Studies indicate that this compound tablets can remain stable for up to two years under appropriate storage conditions. []
A: Researchers have investigated various techniques, including spherical agglomeration [], niosomal encapsulation [], and incorporating it into dry powder inhalers using chitosan carriers []. These methods aim to improve the drug's flow properties, dissolution rate, and targeted delivery to the lungs.
A: Intravenous administration of this compound results in significantly higher serum concentrations compared to oral administration. []
A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV, refractive index (RID), and charged aerosol detection (CAD), are frequently used. [, , , , , , , ]
A: Pre-column derivatization with reagents like phenylethyl isocyanate enhances the detectability of this compound by improving its UV absorbance properties. [, , , ]
A: As a highly water-soluble drug, this compound exhibits rapid dissolution, which contributes to its good bioavailability. []
A: this compound's activity is assessed using in vitro cultures of Mycobacterium tuberculosis and in vivo models of tuberculosis infection, typically in guinea pigs or mice. [, ]
A: Yes, resistance can develop through mutations in the embCAB operon, which encodes the arabinosyl transferase enzymes targeted by the drug. [, ]
A: Ocular toxicity, particularly optic neuritis, is a potential adverse effect associated with this compound. [, , ]
A: this compound was discovered in the early 1960s and has played a crucial role in tuberculosis treatment regimens since then. []
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